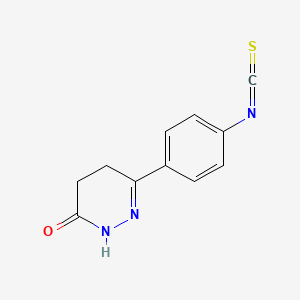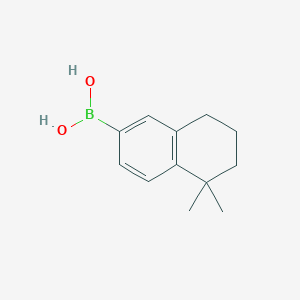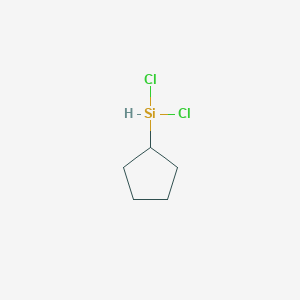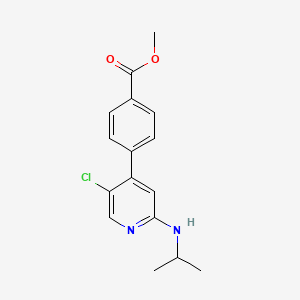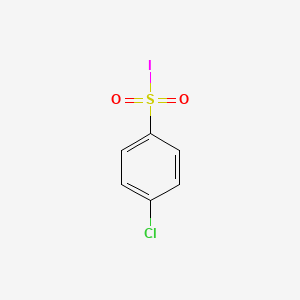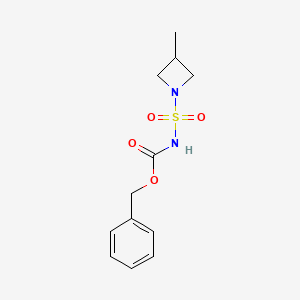
Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate
描述
Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of 284.33 g/mol . This compound is known for its unique structure, which includes a benzyl group, a 3-methylazetidin-1-yl group, and a sulfonylcarbamate group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate typically involves the reaction of benzyl chloroformate with 3-methylazetidine-1-sulfonamide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran at low temperatures.
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Amine derivatives
Substitution: Substituted benzyl or azetidine derivatives
科学研究应用
Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
Similar Compounds
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
- Benzyl chloroformate
Uniqueness
Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate is unique due to its combination of a benzyl group, a 3-methylazetidine moiety, and a sulfonylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C12H16N2O4S |
|---|---|
分子量 |
284.33 g/mol |
IUPAC 名称 |
benzyl N-(3-methylazetidin-1-yl)sulfonylcarbamate |
InChI |
InChI=1S/C12H16N2O4S/c1-10-7-14(8-10)19(16,17)13-12(15)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,15) |
InChI 键 |
UVEUKJYFIDRROG-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(C1)S(=O)(=O)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
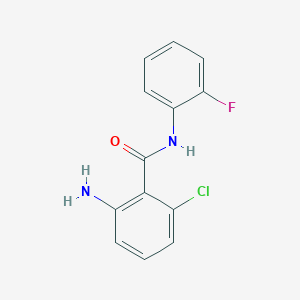
![[1]Benzothiolo[3,2-d]triazin-4-ylhydrazine](/img/structure/B8369155.png)
![(S)-tert-butyl (1-(pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-yl)carbamate](/img/structure/B8369157.png)
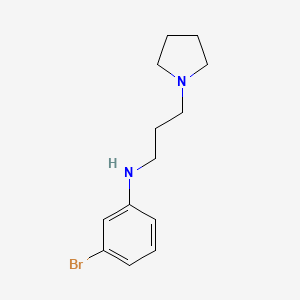
![4-{[(2-Bromoethyl)oxy]methyl}benzonitrile](/img/structure/B8369174.png)
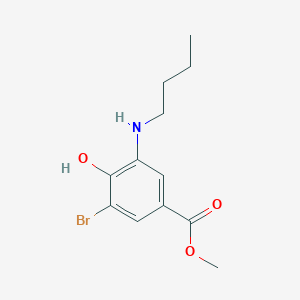
![3-[2-oxo-4-(3-phenylimidazo[1,2-a]pyridin-7-yl)pyridin-1(2H)-yl]propanal](/img/structure/B8369185.png)
